molecular formula C5H5NO6S2 B1622296 Pyridine-2,6-disulfonic Acid CAS No. 89949-06-4

Pyridine-2,6-disulfonic Acid

Cat. No. B1622296
CAS RN: 89949-06-4
M. Wt: 239.2 g/mol
InChI Key: GAYUPWHNYPOANO-UHFFFAOYSA-N
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Description

Pyridine-2,6-disulfonic Acid (H₂DPC) is a heterocyclic organic compound with the following chemical formula: C₅H₃N(O₆S₂)₂. It contains two sulfonic acid groups attached to the pyridine ring at positions 2 and 6. This compound plays a significant role in pharmaceutical research due to its intriguing biological activities. Its absorbability and relatively fewer side effects make it an attractive candidate for drug development .


Synthesis Analysis

The synthesis of Pyridine-2,6-disulfonic Acid involves various methods, including liquid-phase reflux. Researchers have successfully prepared metal complexes of H₂DPC with magnesium (Mg) and strontium (Sr). These complexes were characterized using X-ray crystallography, chemical analysis, and elemental analysis. The systematic study of their crystal structures contributes to our understanding of coordination chemistry .


Molecular Structure Analysis

The molecular structure of Pyridine-2,6-disulfonic Acid consists of a pyridine ring with two sulfonic acid groups (-SO₃H) attached at positions 2 and 6. The presence of these functional groups allows H₂DPC to form stable complexes with divalent metals. These complexes exhibit diverse coordination modes, including monodentate, bidentate, and bridging .


Chemical Reactions Analysis

H₂DPC can participate in various chemical reactions, including metal complexation, acid-base reactions, and substitution reactions. Its ability to coordinate with metals makes it a valuable ligand in coordination chemistry. Researchers continue to explore its reactivity and potential applications in catalysis and materials science .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability: Stable under ambient conditions but may decompose at elevated temperatures .

Safety And Hazards

  • Hazards :
    • Dispose of properly according to regulations .

properties

IUPAC Name

pyridine-2,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-5(6-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUPWHNYPOANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376543
Record name Pyridine-2,6-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-disulfonic Acid

CAS RN

89949-06-4
Record name Pyridine-2,6-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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